molecular formula C15H28N2O2 B6896997 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one

2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one

Cat. No.: B6896997
M. Wt: 268.39 g/mol
InChI Key: HZKPJMMWRQBBNO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one is a synthetic organic compound that features a morpholine ring and a pyrrolidine ring

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-11(2)14(15(18)16-7-5-6-8-16)17-9-12(3)19-13(4)10-17/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKPJMMWRQBBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C(C)C)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one typically involves a multi-step process. One common method includes the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. This reaction involves the use of formaldehyde and 2,6-dimethylmorpholine under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one can be compared with other similar compounds, such as:

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